Cas no 1245149-27-2 (1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one)

1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a fluorinated pyrazolone derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a 4-fluorophenyl substituent, enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active compounds. The compound exhibits favorable stability and solubility properties, facilitating its use in heterocyclic chemistry and medicinal chemistry workflows. Its pyrazolone core serves as a versatile scaffold for further functionalization, enabling the development of targeted molecules with potential therapeutic or pesticidal activity. The presence of the fluorine atom contributes to improved metabolic stability and bioavailability in derived compounds. This product is typically supplied with high purity, ensuring reliable performance in synthetic applications.
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one structure
1245149-27-2 structure
Product Name:1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
CAS No:1245149-27-2
MF:C9H7FN2O
MW:178.163085222244
CID:4580217
PubChem ID:71758029
Update Time:2025-06-08

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
    • 2-(4-fluorophenyl)-4H-pyrazol-3-one
    • 2-(4-FLUOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
    • N13043
    • Inchi: 1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,6H,5H2
    • InChI Key: MMUTYAHOABILOA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(CC=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.7

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B437770-10mg
1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
1245149-27-2
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$ 50.00 2022-06-07
TRC
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$ 295.00 2022-06-07
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Enamine
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Additional information on 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Comprehensive Overview of 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2)

1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a fluorophenyl moiety and a pyrazolone ring makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting inflammatory pathways and enzyme inhibition, aligning with the growing demand for precision medicine.

In recent years, the compound has been linked to studies on kinase inhibitors and antioxidant agents, addressing trending topics like "next-generation therapeutics" and "oxidative stress management." Its 4,5-dihydro-1H-pyrazol-5-one core is structurally analogous to several FDA-approved drugs, sparking interest in repurposing strategies—a hot topic in AI-driven drug development. Users frequently search for terms such as "fluorophenyl derivatives in medicine" or "pyrazolone-based drug design," reflecting its relevance in modern research.

From a synthetic chemistry perspective, CAS No. 1245149-27-2 serves as a scaffold for modular modifications, enabling the creation of libraries for high-throughput screening. This aligns with the industry's shift toward fragment-based drug discovery—a frequently queried term in scientific databases. The compound’s fluorine substitution also enhances metabolic stability, a critical factor in optimizing pharmacokinetics, as highlighted in popular queries like "improving drug half-life with fluorinated compounds."

Environmental and sustainability concerns have further propelled interest in 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Its potential application in green chemistry workflows, such as catalyst-free reactions or solvent-free synthesis, resonates with searches for "eco-friendly heterocyclic synthesis." Laboratories are increasingly adopting these practices to reduce waste, a trend amplified by regulatory pressures and public demand for sustainable science.

Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and mass spectrometry, topics frequently explored in academic forums. The fluorine NMR signal (¹⁹F-NMR) is particularly valuable for tracking molecular interactions, a niche yet growing area in structural biology searches. Additionally, computational studies leveraging AI-powered molecular docking have identified its binding affinities for proteins like COX-2, linking it to popular inquiries about "AI in drug target prediction."

In summary, 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 1245149-27-2) exemplifies the intersection of traditional medicinal chemistry and cutting-edge technologies. Its multifaceted applications—from small-molecule therapeutics to sustainable synthesis—ensure its continued prominence in both academic and industrial research, addressing the most pressing questions in contemporary science.

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